Putative CCR5 Antagonist Activity for HIV and Inflammatory Disease Applications
Preliminary pharmacological screening indicates that 2-chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide exhibits CCR5 antagonist activity, positioning it as a candidate for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC₅₀ values were not provided in the available screening abstract, this functional annotation distinguishes the compound from chloroacetamide derivatives lacking cyclopropyl and 3-methylbenzyl substitution patterns, which have not been reported to target CCR5.
| Evidence Dimension | CCR5 antagonist activity (qualitative screening) |
|---|---|
| Target Compound Data | Identified as CCR5 antagonist in preliminary screening |
| Comparator Or Baseline | Chloroacetamides lacking cyclopropyl and 3-methylbenzyl moieties (e.g., simple N-alkyl chloroacetamides) |
| Quantified Difference | Not quantified in available source |
| Conditions | Pharmacological activity screening assay (specific assay details not provided in abstract) |
Why This Matters
CCR5 antagonism is a validated mechanism for HIV entry inhibition and anti-inflammatory therapy, making this compound a candidate for mechanism-based drug discovery programs that cannot be fulfilled by structurally simpler chloroacetamides.
- [1] 张会利. Semantic Scholar. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of C CR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), etc.). https://www.semanticscholar.org/author/张会利/91457169 View Source
